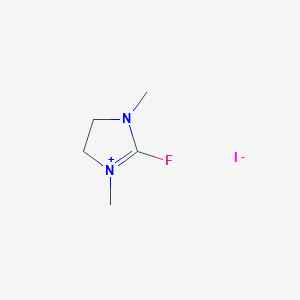
2,2,3,4,4,4-Hexafluorobutyl methyl carbonate
Overview
Description
2,2,3,4,4,4-Hexafluorobutyl methyl carbonate is a chemical compound with the molecular formula C6H6F6O3 . It falls under the category of fluorinated organic compounds. The compound consists of a butyl group (C4H9) attached to a carbonate functional group (O=C(OC)O) with six fluorine atoms substituted at specific positions on the butyl chain .
Scientific Research Applications
Electrolyte Additives in Lithium-Ion Batteries
2,2,3,4,4,4-Hexafluorobutyl methyl carbonate has been studied as an electrolyte additive in Li(Ni0.4Mn0.4Co0.2)O2/graphite pouch cells. Research found that while it does not alter the solid electrolyte interphase on the negative electrode during formation, its performance compared to other fluorinated additives was not as competitive in alternative approaches. These studies also highlighted concerns about gas generation at higher voltages (Xia et al., 2016).
Lithium-Ion Battery Performance and Stability
In the context of lithium-ion batteries, research has explored various carbonate-based electrolytes and additives to enhance performance and stability. While not directly studying 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate, these studies provide insights into the broader field of electrolyte research for battery applications, examining factors like electrolyte decomposition, charge/discharge characteristics, and the formation of solid-electrolyte interface layers (Smart et al., 2003).
Copolymerization and Phase Behavior Studies
The compound has also been involved in studies on copolymerization and phase behavior. For instance, research on poly(methyl methacrylate-co-2,2,3,4,4,4-hexafluorobutyl methacrylate) in supercritical fluorine solvents has been conducted. These studies are crucial for understanding the materials' properties and potential applications in various industries, such as coatings, adhesives, and sealants (Kim et al., 2015).
Green Chemistry Applications
The compound is related to the broader field of green chemistry, especially in the context of carbonates like dimethyl carbonate, which are used for eco-friendly methylation and carbonylation processes. These studies highlight the potential of such compounds in developing sustainable chemical processes and materials (Tundo & Selva, 2002).
properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O3/c1-14-4(13)15-2-5(8,9)3(7)6(10,11)12/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWDABFESIWKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,4,4,4-Hexafluorobutyl methyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




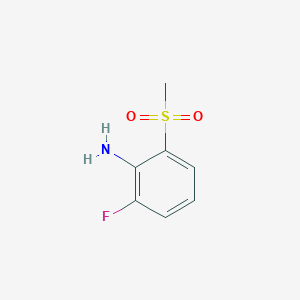
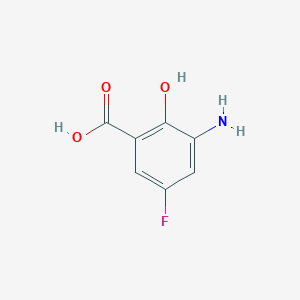
![Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B3039366.png)


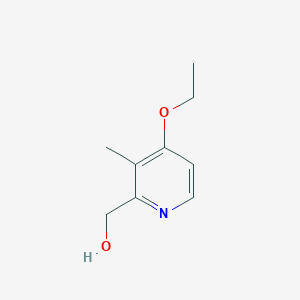

![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)
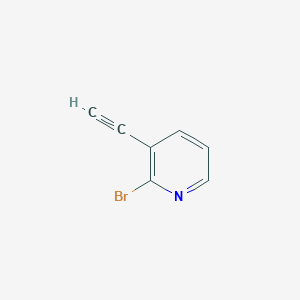
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039378.png)
